molecular formula C23H29N3O5S B2971598 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 868982-63-2

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2971598
CAS RN: 868982-63-2
M. Wt: 459.56
InChI Key: IAIBLHRJLQCAAU-UHFFFAOYSA-N
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Description

The compound contains an oxazolidin-2-one group, which is a popular heterocycle framework in synthetic organic chemistry . This group has been used as a chiral auxiliary in stereoselective transformations . Oxazolidin-2-one based compounds have gained popularity due to their unique mechanism of action, especially in the field of antibacterial agents .


Molecular Structure Analysis

The 1,3-oxazolidin-2-one ring is a cyclic carbamate skeleton . The specific molecular structure of “N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide” is not available in the sources I found.

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed novel methods for synthesizing oxazolidinone derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones were synthesized from aziridine-2-methanols by intramolecular cyclization, highlighting the potential of oxazolidinones in stereoselective synthesis (Park et al., 2003). Additionally, the synthesis of new heterocyclic compounds based on N-benzyl(heptyl)-3-benzyl(hepiyl)amino-4-hydroxybutanamide demonstrates the diversity of functional groups that can be incorporated into the oxazolidinone framework (Tlekhusezh et al., 1996).

Antibacterial Applications

Oxazolidinones have been evaluated for their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains. A study synthesized and tested new 3-oxazolidin-2-one analogues for their antimicrobial activity, identifying compounds with potential use in treating infections caused by MRSA strains (Córdova-Guerrero et al., 2014). This highlights the significance of oxazolidinone derivatives in addressing antibiotic resistance.

Supramolecular Chemistry

The unique structural features of oxazolidinones enable their application in supramolecular chemistry, particularly in anion recognition and catalysis. The review by Schulze and Schubert (2014) discusses the diverse supramolecular interactions of 1,2,3-triazoles, a class closely related to oxazolidinones, showcasing their potential beyond click chemistry in areas such as anion recognition and catalysis (Schulze & Schubert, 2014).

properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-15-5-7-19(8-6-15)13-24-22(27)23(28)25-14-20-26(9-10-31-20)32(29,30)21-17(3)11-16(2)12-18(21)4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIBLHRJLQCAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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